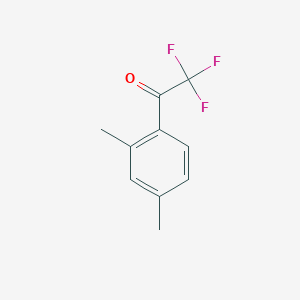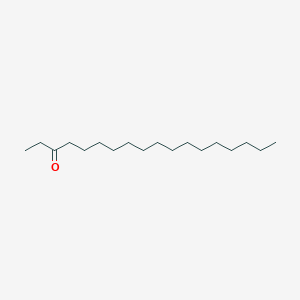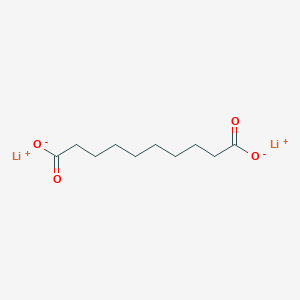
5,7-DICHLOROQUINOLIN-8-YL BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-DICHLOROQUINOLIN-8-YL BENZOATE is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms at the 5 and 7 positions, and a benzoyloxy group at the 8 position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE typically involves the chlorination of 8-hydroxyquinoline followed by benzoylation. The process begins with the dissolution of 8-hydroxyquinoline in a suitable solvent such as acetic acid. Chlorine gas is then bubbled through the solution until the desired level of chlorination is achieved. The resulting 5,7-dichloro-8-hydroxyquinoline is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-DICHLOROQUINOLIN-8-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5,7-DICHLOROQUINOLIN-8-YL BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the benzoyloxy group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
5-Chloro-8-hydroxyquinoline: Contains only one chlorine atom at the 5 position.
Uniqueness
5,7-DICHLOROQUINOLIN-8-YL BENZOATE is unique due to the presence of both chlorine atoms and the benzoyloxy group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
18193-10-7 |
|---|---|
Molekularformel |
C16H9Cl2NO2 |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) benzoate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)21-16(20)10-5-2-1-3-6-10/h1-9H |
InChI-Schlüssel |
ULENYZCLSHUPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)






![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)



